Tert-butyl 4-bromo-2-methylbenzoate
Overview
Description
Tert-butyl 4-bromo-2-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid where a tert-butyl group is attached to the carboxyl group, and a bromine atom is substituted at the 4-position of the benzene ring, along with a methyl group at the 2-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The compound can be synthesized by reacting 4-bromo-2-methylbenzoic acid with tert-butyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: Another method involves the esterification of 4-bromo-2-methylbenzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 4-methyl-2-bromobenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-bromo-2-methylbenzoic acid.
Reduction: 4-methyl-2-bromobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Mechanism of Action
Mode of Action
It’s known that brominated compounds like this often participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, or oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biochemical context.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Action Environment
It’s known that the compound is moderately soluble in water , which could influence its behavior in aqueous environments.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2-methylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is used in the development of pharmaceuticals, including potential therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl 4-chloro-2-methylbenzoate: Similar structure with chlorine instead of bromine.
Tert-butyl 2-bromo-4-methylbenzoate: Bromine and methyl groups swapped positions.
Uniqueness: Tert-butyl 4-bromo-2-methylbenzoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the 4-position makes it more reactive in certain substitution reactions compared to its chlorinated counterpart.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOKTQAWHCIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700587 | |
Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445003-37-2 | |
Record name | tert-Butyl 4-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-bromo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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